N-[3-({(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzamide
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Overview
Description
N-(3-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a diethylamino group, a hydrazinecarbonyl linkage, and a methylbenzamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE typically involves the condensation of 4-(diethylamino)benzaldehyde with hydrazinecarboxamide, followed by a coupling reaction with 4-methylbenzoic acid. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may require heating under reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N-(3-{N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28N4O2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C26H28N4O2/c1-4-30(5-2)24-15-11-20(12-16-24)18-27-29-26(32)22-7-6-8-23(17-22)28-25(31)21-13-9-19(3)10-14-21/h6-18H,4-5H2,1-3H3,(H,28,31)(H,29,32)/b27-18+ |
InChI Key |
ACLCEYPJUVYZLW-OVVQPSECSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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